molecular formula C12H9NO3 B1586460 6-Phenoxynicotinic Acid CAS No. 51362-38-0

6-Phenoxynicotinic Acid

Cat. No. B1586460
CAS RN: 51362-38-0
M. Wt: 215.2 g/mol
InChI Key: GFEUNYLQJDQNAN-UHFFFAOYSA-N
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Description

6-Phenoxynicotinic Acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 6-Phenoxynicotinic Acid involves several chemical reactions. For instance, it has been used in a reaction with ethyl 3-[4-(2-aminoethoxy)phenyl]-2-butylpropionate, and carbonyldiimidazole . The reaction was carried out to give the title compound as a colorless oil .


Molecular Structure Analysis

The InChI code for 6-Phenoxynicotinic Acid is 1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Phenoxynicotinic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.6±3.0 kJ/mol and a flash point of 190.4±23.7 °C .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

A study by Moradi et al. (2010) explored the synthesis of 2‐phenoxynicotinic acid hydrazides, evaluating their potential as analgesic and anti-inflammatory agents. Certain compounds in this series showed moderate to high activity in these areas, comparable to mefenamic acid. Additionally, they exhibited moderate to good COX-1 inhibition and weak COX-2 inhibition activities in vitro (Moradi et al., 2010).

Enzymatic Hydroxylation

Research conducted by G. Mizon in 1995 discussed the enzymatic hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid. This process, involving microorganisms like Pseudomonas, Bacillus, or Achromobacter, highlights a significant application in biotechnological processes (Mizon, 1995).

Microbial Enzyme Characterization

A study by Nakano et al. (1999) focused on the purification and characterization of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens. This enzyme, involved in the oxidative decarboxylation of 6-hydroxynicotinate, is used for synthesizing 2,5-dihydroxypyridine - a precursor for chemicals like 5-aminolevulinic acid used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).

Coordination Compounds in Material Science

Gao et al. (2008) explored the synthesis and characterization of triorganotin compounds using 6-hydroxynicotinic acid. They found unique structural properties in these compounds, highlighting potential applications in material science and organometallic chemistry (Gao et al., 2008).

Structural Studies in Mass Spectrometry

Stipdonk et al. (2014) conducted infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid. Their findings contribute to understanding the gas-phase structure of this compound, which has implications in industrial applications and the study of N-heterocyclic compounds (Stipdonk et al., 2014).

Degradation by Bacteria

Tinschert et al. (1997) isolated new bacterial strains capable of degrading 6-methylnicotinic acid. These strains provide insights into microbial pathways for nicotinic acid hydroxylation, relevant to biotechnological applications in the pharmaceutical andherbicide industry (Tinschert et al., 1997).

Antitumor Activity

Gao et al. (2021) studied a triphenyltin compound synthesized using 5-chloro-6-hydroxynicotinic acid. The compound exhibited significant antitumor activity, suggesting its potential use in cancer therapy and pharmaceutical research (Gao et al., 2021).

Biotechnological Production

Kulla (1991) discussed the production of 6-Hydroxynicotinic acid via biotechnological processes. This compound serves as a building block for various products, integrating into chemical production streams and showing the versatility of 6-phenoxynicotinic acid derivatives in industrial applications (Kulla, 1991).

Luminescent and NLO Properties

He et al. (2009) reported on a cadmium coordination polymer based on 6-hydroxynicotinic acid, exhibiting luminescent and second-order nonlinear optical (NLO) properties. This finding has implications in the development of new materials for optical and electronic applications (He et al., 2009).

Safety And Hazards

6-Phenoxynicotinic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-phenoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEUNYLQJDQNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380129
Record name 6-Phenoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxynicotinic Acid

CAS RN

51362-38-0
Record name 6-Phenoxynicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxynicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HK Mohammad, MH Alzweiri, MA Khanfar… - Medicinal Chemistry …, 2017 - Springer
… A wavelength of 260 nm was selected for the analysis of 6-phenoxynicotinic acid, 6-(2,2,2-trifluoroethoxy) nicotinic acid, 6-(tetrahydropyran-4-yloxy) nicotinic acid, 6-ethoxypyridine-3-…
Number of citations: 5 link.springer.com
R Shamsheer, S Sunoqrot, V Kasabri… - Journal of Pharmacy …, 2023 - journals.lww.com
… 6 (Hexyloxy) pyridine‑3‑carboxylic acid exhibited the maximum inhibitory effect in addition to 6-Phenoxynicotinic acid compound [Figure 9].[52] Although 6‑Phenoxynicotinic acid (17) …
Number of citations: 6 journals.lww.com
Y Zhu, BR Cameron, RT Skerlj - Journal of organometallic chemistry, 2003 - Elsevier
Direct cycloauration of 2-phenoxypyridines with different substituents at the 5-position of the pyridine ring was carried out in an CH 3 CN/H 2 O medium, leading to isolation of …
Number of citations: 6 www.sciencedirect.com
CM Kormos, C Jin, JP Cueva, SP Runyon… - Journal of medicinal …, 2013 - ACS Publications
There is continuing interest in the discovery and development of new κ opioid receptor antagonists. We recently reported that N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines …
Number of citations: 14 pubs.acs.org
V Munkhammar - 2023 - diva-portal.org
Wastewater treatment plants (WWTPs) are originally not constructed to remove pharmaceuticals from the wastewater. Biological treatment technologies used in many WWTPs today, eg, …
Number of citations: 0 www.diva-portal.org

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